N-(3-Cyanopyridin-4-yl)acetamide
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Overview
Description
N-(3-Cyanopyridin-4-yl)acetamide is a chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol It is characterized by the presence of a cyanopyridine moiety attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanopyridin-4-yl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyanoacetylation techniques. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanopyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(3-Cyanopyridin-4-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Cyanopyridin-4-yl)acetamide involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and cell division . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Cyanopyridin-4-yl)acetamide include other cyanoacetamide derivatives and pyridine-based compounds . Examples include:
- N-(3-Cyano-4-(5-methylfuran-2-yl)pyridine-2-yl)acetamide
- 2-Cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides
Uniqueness
This compound is unique due to its specific structure, which combines a cyanopyridine moiety with an acetamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-(3-cyanopyridin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-2-3-10-5-7(8)4-9/h2-3,5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFROHBMHNQCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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